molecular formula C21H18FNO3S B450141 Ethyl 2-benzamido-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate

Ethyl 2-benzamido-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B450141
M. Wt: 383.4g/mol
InChI Key: YFIQBMWZAKQQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-benzamido-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-benzamido-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzoylamino group: This step often involves the reaction of an amine with a benzoyl chloride derivative.

    Addition of the fluorophenyl group: This can be done through a substitution reaction using a fluorinated benzene derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzamido-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can remove oxygen or introduce hydrogen atoms.

    Substitution: This can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-benzamido-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with biological targets.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-benzamido-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways depend on the biological context and the functional groups present in the compound. For example, the benzoylamino group may interact with protein active sites, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Ethyl 2-benzamido-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate can be compared with similar compounds, such as:

    Ethyl 2-(benzoylamino)-4-phenyl-5-methyl-3-thiophenecarboxylate: Lacks the fluorine atom, which may affect its reactivity and binding properties.

    Ethyl 2-(benzoylamino)-4-(4-chlorophenyl)-5-methyl-3-thiophenecarboxylate: Contains a chlorine atom instead of fluorine, which may alter its chemical and biological properties.

    Ethyl 2-(benzoylamino)-4-(4-methylphenyl)-5-methyl-3-thiophenecarboxylate: Contains a methyl group instead of fluorine, which may affect its steric and electronic properties.

Properties

Molecular Formula

C21H18FNO3S

Molecular Weight

383.4g/mol

IUPAC Name

ethyl 2-benzamido-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H18FNO3S/c1-3-26-21(25)18-17(14-9-11-16(22)12-10-14)13(2)27-20(18)23-19(24)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,23,24)

InChI Key

YFIQBMWZAKQQAG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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